molecular formula C18H22N4O5S B3604771 METHYL 2-(2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL)ACETATE

METHYL 2-(2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL)ACETATE

Cat. No.: B3604771
M. Wt: 406.5 g/mol
InChI Key: OGDBFUNTEZLLPN-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL)ACETATE is a complex organic compound with a unique structure that includes an imidazole ring, a nitrophenyl group, and a tert-butylcarbamoyl moiety

Properties

IUPAC Name

methyl 2-[2-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)imidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-18(2,3)20-15(23)11-28-17-19-14(9-21(17)10-16(24)27-4)12-5-7-13(8-6-12)22(25)26/h5-9H,10-11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDBFUNTEZLLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC(=CN1CC(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL)ACETATE typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the nitrophenyl group, and finally the addition of the tert-butylcarbamoyl and methyl acetate groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

METHYL 2-(2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL)ACETATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The imidazole ring can also bind to metal ions, affecting their biological availability and activity.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(tert-BUTYLCARBAMOYL)ACETATE: Similar structure but lacks the nitrophenyl and imidazole groups.

    METHYL 2-(tert-BUTYLSULFANYL)ACETATE: Similar structure but lacks the nitrophenyl and imidazole groups.

    METHYL 2-(4-((tert-BUTOXYCARBONYL)AMINO)METHYL)PHENYL)ACETATE: Similar structure but with different functional groups.

Uniqueness

METHYL 2-(2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL)ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 2-(2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL)ACETATE

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